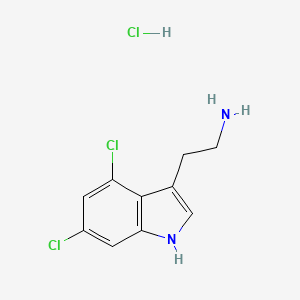

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

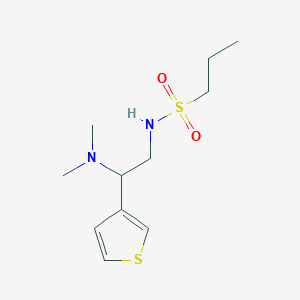

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the empirical formula C11H12Cl2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” without any representation or warranty with respect to the product .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1=C(CCN)C2=C(Cl)C=C(Cl)C=C2N1 . The InChI code for this compound is 1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 . Physical And Chemical Properties Analysis

The physical form of this compound is solid . The molecular weight of the compound is 279.6 . More detailed physical and chemical properties are not available in the searched resources.科学的研究の応用

Synthesis and Structural Evaluation

Researchers have synthesized and evaluated the structural characteristics of related indole and gramine derivatives, demonstrating the application of this compound in the development of new materials with potential biological activities. The synthesis process often involves cycloaddition reactions, Mannich reactions, and crystallographic analysis to determine molecular structure and interactions. For instance, the synthesis of 5-methyl-6-acetyl substituted indole and gramine derivatives highlights the potential of these compounds in exploring hydrogen bonding and molecular interactions (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).

Catalytic Applications

The compound and its derivatives have been utilized in catalytic systems to facilitate the aminomethylation of electron-rich aromatics, showcasing its role in synthetic chemistry for generating primary amine derivatives. These findings indicate its utility in enhancing the yield and efficiency of synthetic reactions involving indole derivatives (Norio Sakai, Maki Hirasawa, Toshihiro Hamajima, Takeo Konakahara, 2003).

N-Amination and Functionalization

The N-amination of pyrrole and indole heterocycles using specific reagents demonstrates another area of application, emphasizing the compound's relevance in the modification and functionalization of heterocyclic systems. This process is critical for developing compounds with enhanced biological or chemical properties (John Hynes, Wendel W Doubleday, Alaric J Dyckman, Jollie D Godfrey, John A Grosso, Susanne Kiau, Katerina Leftheris, 2004).

Antimicrobial Applications

The synthesis of new heterocyclic substances using arylhydrazononitriles has explored the antimicrobial potential of these compounds. This research underscores the importance of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride and its derivatives in developing novel antimicrobial agents with promising activities against a variety of microbial organisms (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Safety and Hazards

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

作用機序

Indole Derivatives and Their Biological Potential

Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

特性

IUPAC Name |

2-(4,6-dichloro-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCCWOBPGPMGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049737-86-1 |

Source

|

| Record name | 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2721969.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)

![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)